6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine
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Overview
Description
6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of a chlorine atom at the 6th position and a 1-phenylethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-diaminopyrimidine and 1-phenylethylamine.
Chlorination: The 4,5-diaminopyrimidine undergoes chlorination at the 6th position using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
N-Alkylation: The chlorinated intermediate is then subjected to N-alkylation with 1-phenylethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-methyl-pyrimidine-4,5-diamine
- 6-chloro-N4-[(1S)-1-phenylethyl]pyrimidine-4,5-diamine
Comparison
Compared to similar compounds, 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNCMMJXFCBSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294132 |
Source
|
Record name | 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112088-62-7 |
Source
|
Record name | 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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